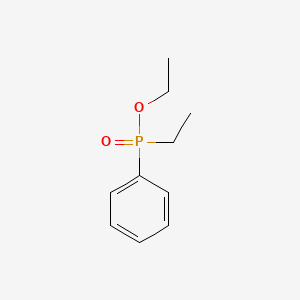

Ethyl ethylphenylphosphinate

CAS No.: 2227-43-2

Cat. No.: VC14234774

Molecular Formula: C10H15O2P

Molecular Weight: 198.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227-43-2 |

|---|---|

| Molecular Formula | C10H15O2P |

| Molecular Weight | 198.20 g/mol |

| IUPAC Name | [ethoxy(ethyl)phosphoryl]benzene |

| Standard InChI | InChI=1S/C10H15O2P/c1-3-12-13(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | BHYBJNSQCWMPAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CC)C1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate belongs to the phosphinate ester class, characterized by a central phosphorus atom bonded to an ethyl group, a phenyl group, and a 2,4,6-trimethylbenzoyl moiety. Its structural formula is:

The compound’s absorption spectrum peaks at 299 nm and 366 nm, aligning with the emission wavelengths of commercial UV lamps, which ensures efficient photoactivation .

Synonyms and Regulatory Identifiers

-

IUPAC Name: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

-

CAS Number: 84434-11-7

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of TPO-L involves a multi-step process:

-

Acylation: Phenylphosphinic acid reacts with 2,4,6-trimethylbenzoyl chloride in chlorobenzene at 100–120°C, catalyzed by vanadium acetylacetonate.

-

Oxidation: Hydrogen peroxide introduces the phosphinate oxide group under controlled pH (4–6) and temperature (5–10°C).

-

Esterification: Diethyl sulfate reacts with the intermediate in the presence of sodium hydroxide, yielding the final product after solvent evaporation .

Key Reaction Parameters:

| Step | Temperature (°C) | Catalysts/Reagents | Yield (%) |

|---|---|---|---|

| Acylation | 100–120 | Vanadium acetylacetonate | 85 |

| Oxidation | 5–10 | H₂O₂, HCl | 92 |

| Esterification | 60–80 | NaOH, (C₂H₅)₂SO₄ | 88 |

Industrial Production

A scaled-up protocol produces 328 kg batches with >96% purity:

-

Mixing: 230 kg of 2,4,6-trimethylbenzoyl chloride and 8 kg triethylamine are combined at 75°C.

-

Washing: Sequential alkaline, acidic, and neutral washes remove impurities.

-

Solvent Recovery: Toluene and ethanol are reclaimed under vacuum distillation .

Physical and Chemical Properties

Mechanism of Action as a Photoinitiator

TPO-L operates via a Norrish Type I cleavage mechanism under UV irradiation (300–400 nm):

-

Photon Absorption: The compound absorbs UV energy, promoting an electron to an excited state.

-

Bond Cleavage: The P=O bond ruptures, generating two phosphinoyl radicals.

-

Radical Propagation: These radicals initiate polymerization by abstracting hydrogen atoms from monomers like acrylates, forming cross-linked networks .

This mechanism underpins its use in low-temperature curing applications, minimizing thermal degradation .

Applications in Industrial and Medical Contexts

UV-Curable Coatings and Adhesives

TPO-L’s rapid curing kinetics (seconds vs. minutes for thermal initiators) and low volatility make it ideal for:

-

Automotive Clear Coats: Enhanced scratch resistance and gloss retention.

-

Packaging Inks: Compliance with food-contact safety standards due to minimal residual monomers .

3D Printing Resins

In digital light processing (DLP) printers, TPO-L enables:

-

High Resolution: 50 μm layer thickness achievable via precise radical control.

-

Biocompatibility: Cytotoxicity assays show 90% cell viability at 0.1 wt%, outperforming BAPO (70%) and TPO (85%) .

Medical Device Fabrication

Recent studies highlight TPO-L’s advantages in dental aligners and orthopedic implants:

-

Dimensional Accuracy: ±0.05 mm deviation post-curing.

-

Color Stability: ΔE < 2.0 after 500 hours of UV aging, critical for aesthetic applications .

Recent Research Advancements

Biocompatibility Optimization

A 2022 study compared TPO-L with BAPO and TPO in 3D-printed dental resins:

| Parameter | TPO-L | BAPO | TPO |

|---|---|---|---|

| Degree of Conversion | 78% | 82% | 75% |

| Cytotoxicity (IC₅₀) | 0.25 mg/mL | 0.12 mg/mL | 0.18 mg/mL |

| Post-Curing Shrinkage | 1.2% | 2.5% | 1.8% |

TPO-L’s balanced performance positions it as the preferred choice for long-term implantable devices .

Scalability Challenges

While batch yields exceed 300 kg, inhomogeneous heat distribution in industrial reactors occasionally reduces purity to 94%. Advanced microreactor designs are under investigation to mitigate this .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume